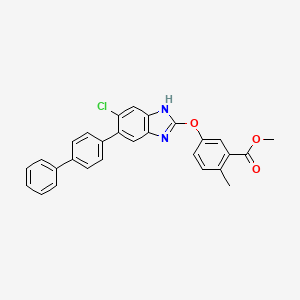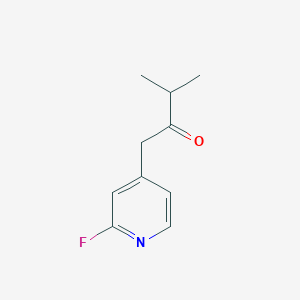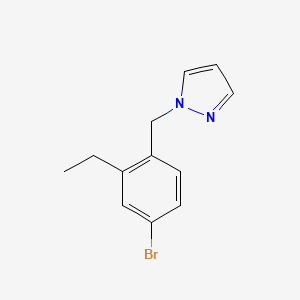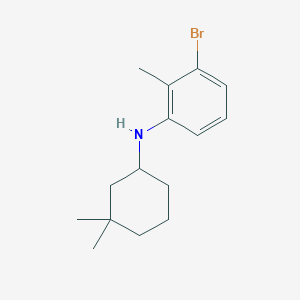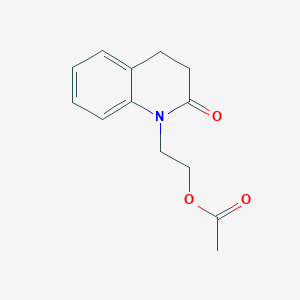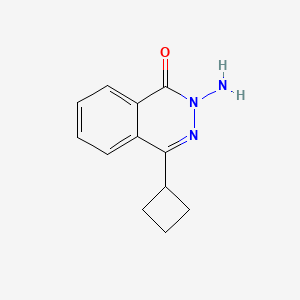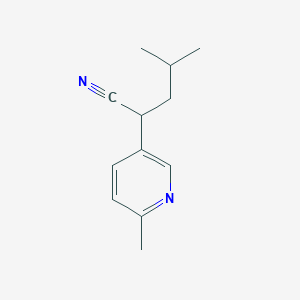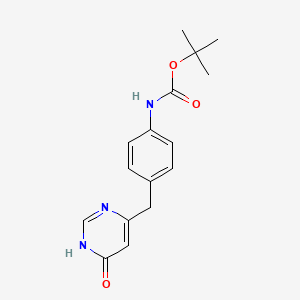
Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate is a synthetic organic compound with the molecular formula C16H22N2O3 This compound is characterized by the presence of a tert-butyl group, a hydroxypyrimidine moiety, and a phenylcarbamate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate typically involves multiple steps. One common method includes the reaction of 4-(bromomethyl)phenyl isocyanate with 6-hydroxypyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with tert-butyl alcohol and a catalyst such as p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiocarbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypyrimidine moiety is particularly important for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-((4-hydroxyphenyl)methyl)phenylcarbamate
- Tert-butyl 4-((6-methylpyrimidin-4-yl)methyl)phenylcarbamate
- Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate
Uniqueness
Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate is unique due to the presence of the hydroxypyrimidine moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C16H19N3O3 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
tert-butyl N-[4-[(6-oxo-1H-pyrimidin-4-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)22-15(21)19-12-6-4-11(5-7-12)8-13-9-14(20)18-10-17-13/h4-7,9-10H,8H2,1-3H3,(H,19,21)(H,17,18,20) |
InChI-Schlüssel |
UXGGUHRQZCCTST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2=CC(=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


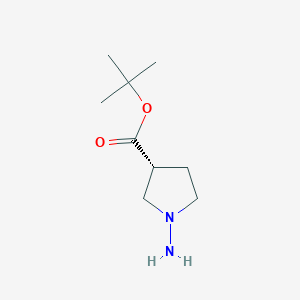
![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-2-isopropyl-2-[2-(3-thienyl)ethyl]-3H-pyran-6-one](/img/structure/B8293919.png)
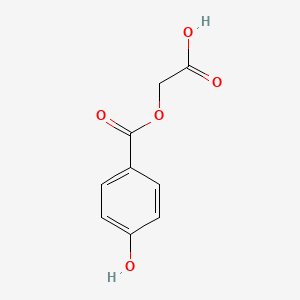
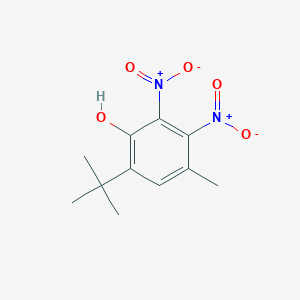
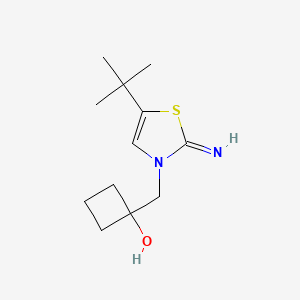

![tert-Butyl (1R,3S,6S)-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8293963.png)
